Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene
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Overview
Description
Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene is a polycyclic aromatic hydrocarbon with a complex structure that includes multiple benzene rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene typically involves a multi-step process that includes the formation of intermediate compounds. One common method involves the cyclodehydrogenation of hexa-peri-hexabenzocoronene precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound is still in the research and development phase. potential methods include large-scale cyclodehydrogenation processes and the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzene rings, where hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen gas under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with metal catalysts.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and Friedel-Crafts catalysts (aluminum chloride).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce partially hydrogenated derivatives.
Scientific Research Applications
Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene has several scientific research applications, including:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and organic photovoltaic cells.
Materials Science: It is studied for its potential use in creating advanced materials with high thermal stability and conductivity.
Biological Research: Researchers are exploring its interactions with biological molecules and its potential use in drug delivery systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene involves its ability to interact with various molecular targets through π-π stacking interactions and electronic conjugation. These interactions can influence the electronic properties of materials and biological systems, making it a valuable compound for research in electronics and biochemistry.
Comparison with Similar Compounds
Hexa-peri-hexabenzocoronene: A closely related compound with similar electronic properties but without the 2-ethylhexyl substituents.
Coronene: Another polycyclic aromatic hydrocarbon with fewer benzene rings and different electronic characteristics.
Pentacene: A linear polycyclic aromatic hydrocarbon used in organic electronics with different structural and electronic properties.
Uniqueness: Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene is unique due to its specific structure, which includes 2-ethylhexyl groups that enhance its solubility and processability. This makes it more suitable for practical applications in organic electronics and materials science compared to its simpler counterparts.
Properties
IUPAC Name |
6,11,20,25,34,39-hexakis(2-ethylhexyl)tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H114/c1-13-25-31-55(19-7)37-61-43-67-69-45-62(38-56(20-8)32-26-14-2)47-71-73-49-64(40-58(22-10)34-28-16-4)51-75-77-53-66(42-60(24-12)36-30-18-6)54-78-76-52-65(41-59(23-11)35-29-17-5)50-74-72-48-63(39-57(21-9)33-27-15-3)46-70-68(44-61)79(67)85-86(80(69)71)88(82(73)75)90(84(77)78)89(83(74)76)87(85)81(70)72/h43-60H,13-42H2,1-12H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXHHMLRVQYBMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CC(CC)CCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H114 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1195.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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